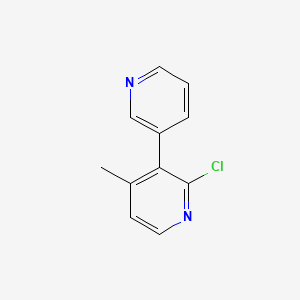
2-Chloro-4-methyl-3,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-methyl-3,3’-bipyridine is a bipyridine derivative, which is a class of compounds characterized by two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of a chlorine atom and a methyl group on the bipyridine structure imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of a halogenated pyridine with an organozinc compound in the presence of a palladium catalyst.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper as a catalyst.
Industrial Production Methods: Industrial production of 2-Chloro-4-methyl-3,3’-bipyridine often employs large-scale coupling reactions under optimized conditions to maximize yield and minimize costs. The choice of method depends on factors such as availability of starting materials, cost of catalysts, and desired purity of the final product.
化学反应分析
Types of Reactions: 2-Chloro-4-methyl-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted bipyridine derivatives.
科学研究应用
2-Chloro-4-methyl-3,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and material science.
Biology: The compound is studied for its potential biological activity and its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for the synthesis of biologically active compounds.
作用机制
The mechanism of action of 2-Chloro-4-methyl-3,3’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors .
相似化合物的比较
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine derivative with applications in coordination chemistry and material science.
3,3’-Bipyridine: Similar to 2-Chloro-4-methyl-3,3’-bipyridine but without the chlorine and methyl substituents.
Uniqueness: 2-Chloro-4-methyl-3,3’-bipyridine is unique due to the presence of the chlorine and methyl groups, which impart distinct chemical properties and reactivity. These substituents can influence the compound’s ability to form complexes and its reactivity in various chemical reactions.
属性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC 名称 |
2-chloro-4-methyl-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9ClN2/c1-8-4-6-14-11(12)10(8)9-3-2-5-13-7-9/h2-7H,1H3 |
InChI 键 |
VZPVGDJQUWJRMF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)Cl)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)
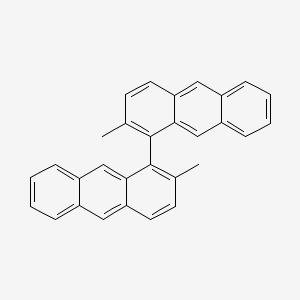
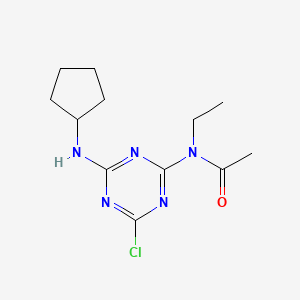
![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)

![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
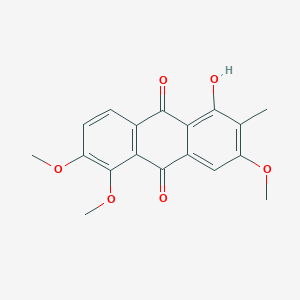
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)

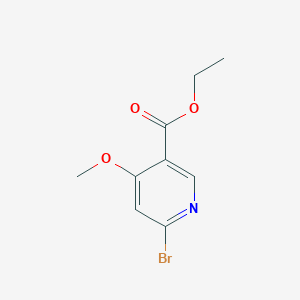
![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
